2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
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Overview
Description
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. The addition of a fluorine atom enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific research fields .
Scientific Research Applications
2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving nucleic acid synthesis.
Medicine: Investigated for its anticancer, antiviral, and antifungal properties due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with enhanced chemical stability and resistance to degradation
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol typically involves the condensation of ortho-phenylenediamine with a fluorinated aldehyde or ketone. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with glyoxal in the presence of an acid catalyst, followed by reduction with sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, to form various reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
- Oxidation products include 2-(6-Fluoro-1H-benzimidazol-2-yl)acetaldehyde or 2-(6-Fluoro-1H-benzimidazol-2-yl)acetone.
- Reduction products include various hydrogenated benzimidazole derivatives.
- Substitution products depend on the nucleophile used, resulting in compounds like 2-(6-Amino-1H-benzimidazol-2-yl)ethanol .
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of cellular replication and transcription processes.
Microtubule Disruption: It can bind to microtubule proteins, inhibiting their polymerization and thus affecting cell division and growth.
Comparison with Similar Compounds
- 2-(2-Chloro-1H-benzimidazol-1-yl)ethanol
- 1-(1H-benzimidazol-2-yl)ethanol
- (6-Methoxy-1H-benzimidazol-2-yl)methanol
Comparison:
Uniqueness: The presence of the fluorine atom in 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol enhances its chemical stability and bioavailability compared to its non-fluorinated counterparts.
Activity: Fluorinated benzimidazoles generally exhibit higher biological activity due to the electron-withdrawing effects of the fluorine atom, which can enhance binding affinity to biological targets
Properties
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKSVTTXULUADI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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